N-(4-fluorophenyl)-2-phenylpropanamide
Description
N-(4-Fluorophenyl)-2-phenylpropanamide is an amide derivative featuring a 4-fluorophenyl group attached to the nitrogen atom and a phenyl substituent at the β-position of the propanamide backbone. Its molecular formula is C₁₅H₁₄FNO, with a molecular weight of 243.28 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active amides, such as fentanyl derivatives and non-steroidal anti-inflammatory drug (NSAID) hybrids .
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C15H14FNO/c1-11(12-5-3-2-4-6-12)15(18)17-14-9-7-13(16)8-10-14/h2-11H,1H3,(H,17,18) |
InChI Key |
DEWGOGCOHJVWHY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Fluoroisobutyrylfentanyl (4F-iBF)
- IUPAC Name : N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- Key Differences : Incorporates a piperidinyl group and a phenethyl chain , absent in the target compound.
- Pharmacological Implications : The piperidinyl moiety is characteristic of opioid receptor agonists like fentanyl. 4F-iBF exhibits high affinity for μ-opioid receptors, whereas the target compound lacks this substitution, suggesting divergent biological activity .
- Physicochemical Properties : Higher lipophilicity (logP ~4.2) due to the piperidinyl group, compared to the target compound (estimated logP ~3.5).
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide
3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide
- Substituents : Features a furan ring with a 4-chlorophenyl group, introducing heterocyclic diversity.
- Molecular Weight : 342.80 g/mol , significantly higher than the target compound due to the furan-chlorophenyl moiety.
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Bioisosteric Replacement : The tetrazole ring acts as a carboxylic acid mimic, enhancing bioavailability.
- Methoxy Group : Introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .
- Molecular Weight : 341.34 g/mol , with increased hydrogen-bonding capacity (H-bond acceptors: 6 vs. 3 in the target compound).
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